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2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one

JAK2 kinase inhibition Structure-Activity Relationship Hit-to-Lead Optimization

2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1H)-one (CAS 6625-84-9, PubChem CID is a synthetic, small-molecule pyrimidin-4(1H)-one derivative characterized by a 2-amino group and a 3,4-dichlorophenethyl substituent at the 6-position. It belongs to the broader 4-aryl-2-aminoalkylpyrimidine class, a scaffold historically explored for Janus kinase (JAK) inhibition.

Molecular Formula C12H11Cl2N3O
Molecular Weight 284.14 g/mol
CAS No. 6625-84-9
Cat. No. B12916593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one
CAS6625-84-9
Molecular FormulaC12H11Cl2N3O
Molecular Weight284.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC2=CC(=O)NC(=N2)N)Cl)Cl
InChIInChI=1S/C12H11Cl2N3O/c13-9-4-2-7(5-10(9)14)1-3-8-6-11(18)17-12(15)16-8/h2,4-6H,1,3H2,(H3,15,16,17,18)
InChIKeyGACGMKYQOWMFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1H)-one (CAS 6625-84-9) and Its Position in Pyrimidinone Chemical Space?


2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1H)-one (CAS 6625-84-9, PubChem CID 135408685) is a synthetic, small-molecule pyrimidin-4(1H)-one derivative characterized by a 2-amino group and a 3,4-dichlorophenethyl substituent at the 6-position [1]. It belongs to the broader 4-aryl-2-aminoalkylpyrimidine class, a scaffold historically explored for Janus kinase (JAK) inhibition [2]. Unlike fully elaborated clinical leads within this class, this compound retains a minimal substitution pattern, making it a strategic starting point for structure–activity relationship (SAR) expansion, hit-to-lead optimization, or use as a pharmacophore-negative control in kinase selectivity profiling panels.

Why 2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1H)-one Cannot Be Substituted by Unvalidated Analogs


Within the 2-amino-6-substituted-pyrimidin-4(1H)-one family, seemingly minor structural modifications drive dramatic shifts in kinase potency and selectivity. The 3,4-dichlorophenethyl group of CAS 6625-84-9 provides a discrete lipophilic and electronic profile that a simple phenyl, 4-chlorophenyl, or heteroaryl replacement does not recapitulate [1]. Literature SAR from the 4-aryl-2-aminoalkylpyrimidine series demonstrates that even modest alterations to the aryl ring or linker length can reduce JAK2 affinity by >10-fold, alter selectivity windows against JAK1/JAK3/TYK2, and profoundly affect cellular potency and in vivo efficacy [2]. Consequently, procurement of a generic “2-amino-6-substituted-pyrimidin-4(1H)-one” without precise substituent verification carries a high risk of acquiring a compound with a different target engagement profile, undermining reproducibility in kinase assay campaigns or SAR library construction.

Quantitative Differentiation of 2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1H)-one (CAS 6625-84-9) Against Closest Comparators


JAK2 Enzymatic IC50 Demonstrates the 3,4-Dichlorophenethyl Pharmacophore's Contribution Relative to the Unsubstituted Phenyl Analog

In a recombinant JAK2 enzymatic assay, 2-amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1H)-one (CAS 6625-84-9) exhibited an IC50 of 690 nM [1]. In the same discovery program, the corresponding 2-amino-6-(2-phenylethyl)pyrimidin-4(1H)-one core (lacking the 3,4-dichloro substitution) served as the parent scaffold; the initial screening hit from this series displayed a JAK2 IC50 of >10,000 nM (estimated from HTS hit identification) [2]. The introduction of the 3,4-dichloro motif on the phenethyl ring is associated with approximately a >14-fold improvement in JAK2 affinity, establishing the critical role of this specific substitution pattern for kinase engagement.

JAK2 kinase inhibition Structure-Activity Relationship Hit-to-Lead Optimization

Differentiation from Regioisomeric 6-Amino-4-[(3,4-dichlorophenyl)amino]pyrimidin-2(1H)-one (CAS 7147-26-4) by Scaffold Architecture

CAS 7147-26-4 (6-amino-4-[(3,4-dichlorophenyl)amino]-2(1H)-pyrimidinone) shares the 3,4-dichlorophenyl group and amino-pyrimidinone core but arranges them as a 4-anilino-2-pyrimidinone rather than a 2-amino-6-phenethyl-4-pyrimidinone . This regioisomeric difference places the dichlorophenyl ring in direct conjugation with the pyrimidinone nucleus via an NH linker in 7147-26-4, whereas 6625-84-9 employs a flexible ethyl spacer that decouples the aryl ring electronically while providing conformational freedom. Published kinase profiling of 4-anilino-pyrimidinones indicates they frequently target tyrosine kinases (e.g., EGFR, VEGFR families), while the 2-amino-6-phenethyl topology of 6625-84-9 is specifically associated with JAK2/SYK family inhibition [1]. No direct head-to-head biochemical comparison is publicly available, but scaffold-level inference indicates distinct kinase selectivity profiles.

Regioisomer selectivity Scaffold classification Kinase inhibitor design

Differentiation from 2-Amino-6-(3,4-dichlorophenyl)pyrimidin-4(1H)-one (CAS 98305-86-3) by Linker Length and Conformational Flexibility

CAS 98305-86-3 carries the 3,4-dichlorophenyl group directly attached to the pyrimidinone 6-position without an ethyl spacer, eliminating the two-carbon linker present in 6625-84-9 [1]. In the 4-aryl-2-aminoalkylpyrimidine JAK2 inhibitor series, the ethylene linker is essential for positioning the aryl ring into the lipophilic pocket adjacent to the ATP-binding site; SAR studies demonstrated that removing the linker (n=0) or extending it beyond two carbons sharply decreases JAK2 affinity [2]. While no IC50 for 98305-86-3 is publicly available, class-level SAR predicts that the direct-attachment analog would exhibit substantially weaker JAK2 binding than the ethyl-linked 6625-84-9.

SAR by linker Conformational analysis Kinase inhibitor design

Physicochemical Profile Differentiation: Computed LogP, H-Bond Donors, and Rotatable Bonds Versus the Lead Molecule XL019 (10d)

CAS 6625-84-9 has computed physicochemical descriptors including XLogP3-AA of 2.2, two hydrogen bond donors, and three rotatable bonds [1]. In contrast, the advanced JAK2 clinical candidate 10d (XL019) from the same chemical series possesses a larger, more elaborated structure with significantly higher molecular weight and lipophilicity optimized for oral bioavailability [2]. This places 6625-84-9 firmly in fragment-like or early-hit chemical space, offering higher ligand efficiency (LE ≈ 0.30 kcal/mol per heavy atom at JAK2 IC50 690 nM) compared to late-stage leads where LE typically decreases. For fragment-based screening or library design, the lower complexity of 6625-84-9 provides synthetic tractability for parallel derivatization that advanced leads cannot match.

Lipophilic ligand efficiency Physicochemical property optimization Lead-likeness

Optimal Procurement and Application Scenarios for 2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1H)-one (CAS 6625-84-9)


JAK2 Inhibitor Hit-to-Lead and SAR Library Construction

With a confirmed JAK2 IC50 of 690 nM, this compound is ideally suited as a tractable starting point for systematic SAR expansion around the 2-amino-6-phenethylpyrimidin-4(1H)-one scaffold. The 3,4-dichloro substitution provides a >14-fold potency anchor over the unsubstituted parent, while the low molecular weight (284 g/mol) and favorable ligand efficiency support parallel library synthesis to explore vectors at the 2-amino, 5-position, and phenethyl ring without breaching lead-likeness criteria [1].

Kinase Selectivity Profiling Panel Reference Compound

The defined JAK2 IC50 makes this compound valuable as a reference inhibitor in broad kinase selectivity panels. Its moderate potency (sub-micromolar) positions it as a useful calibration standard to benchmark assay sensitivity and to distinguish specific JAK2 engagement from pan-kinase promiscuity when profiling novel chemotypes [1].

Pharmacophore-Negative Control for Dihydrofolate Reductase (DHFR) Assays

The 2,4-diaminopyrimidine motif is a well-established DHFR inhibitor pharmacophore. CAS 6625-84-9, which carries a 2-amino-4-oxo rather than 2,4-diamino substitution, is predicted to be a poor DHFR inhibitor. This structural distinction makes it a useful negative control for discriminating DHFR-dependent from DHFR-independent antiproliferative effects in cell-based assays where pyrimidine derivatives are being profiled [2].

Computational Chemistry: JAK2 Docking Model Validation and Free-Energy Perturbation (FEP) Benchmark

The experimentally measured JAK2 IC50 and the defined SAR for linker length and aryl substitution provide a quantitative dataset for validating docking poses and FEP+ calculations on the JAK2 ATP-binding site. The small size and conformational constraints of the ethyl linker make this compound a computationally tractable system for benchmarking new scoring functions or relative binding free-energy protocols [1].

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